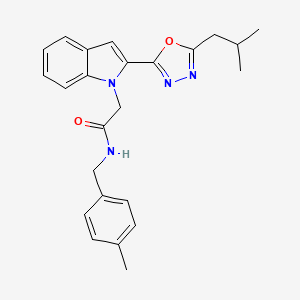
2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(4-methylbenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C24H26N4O2 and its molecular weight is 402.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(4-methylbenzyl)acetamide is a novel derivative that incorporates an oxadiazole moiety, which has been associated with various biological activities including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on recent research findings and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₁₅N₃O |
| Molecular Weight | 241.29 g/mol |
| IUPAC Name | 2-(5-Isobutyl-1,3,4-oxadiazol-2-yl)-1H-indole |
| PubChem CID | 137838435 |
| Appearance | Powder |
Anti-Cancer Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated the effect of synthesized oxadiazole derivatives on solid tumor cell lines, revealing that certain compounds significantly inhibited cell proliferation and induced apoptosis. The mechanism of action was linked to the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in tumor progression and inflammation .
Anti-Inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has also been investigated. These compounds have shown promise in reducing inflammation markers in vitro. Specifically, they were found to inhibit the release of pro-inflammatory cytokines in macrophage cell lines, suggesting a potential therapeutic role in inflammatory diseases .
Antimicrobial Activity
In vitro tests have indicated that the compound exhibits varying degrees of antimicrobial activity against both bacterial and fungal pathogens. The effectiveness was measured using standard antimicrobial susceptibility testing methods. Some derivatives demonstrated significant inhibition against specific strains of bacteria, suggesting potential applications in treating infections .
Study 1: Cytotoxicity Against Cancer Cell Lines
In a controlled study involving several indole-based compounds, it was found that the compound significantly reduced cell viability in A549 (lung cancer) and MCF7 (breast cancer) cell lines at concentrations as low as 10 µM. The IC50 values were determined to be approximately 15 µM for A549 cells and 20 µM for MCF7 cells .
Study 2: Inhibition of Inflammatory Cytokines
A separate study focused on the anti-inflammatory properties of the compound showed a reduction in IL-6 production by 40% when treated with 25 µM of the compound in LPS-stimulated RAW264.7 macrophages. This suggests that the compound may act as a potent inhibitor of inflammatory responses .
Study 3: Antimicrobial Efficacy
Research on the antimicrobial activity revealed that at a concentration of 100 µg/mL, the compound inhibited the growth of Staphylococcus aureus and Escherichia coli by more than 60%. This indicates its potential as an antimicrobial agent .
特性
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-16(2)12-23-26-27-24(30-23)21-13-19-6-4-5-7-20(19)28(21)15-22(29)25-14-18-10-8-17(3)9-11-18/h4-11,13,16H,12,14-15H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYVBJWIDXJLCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














